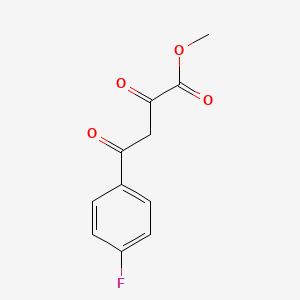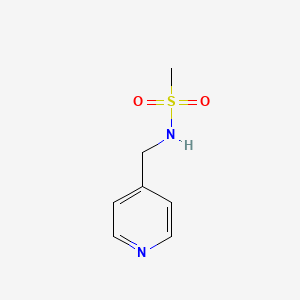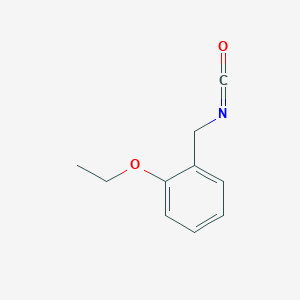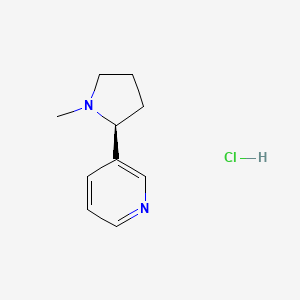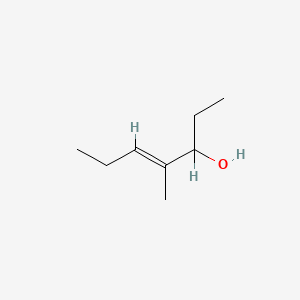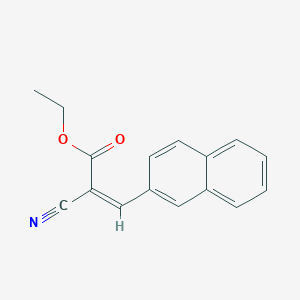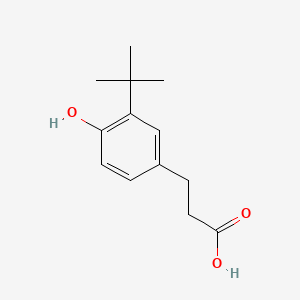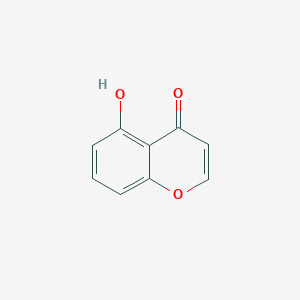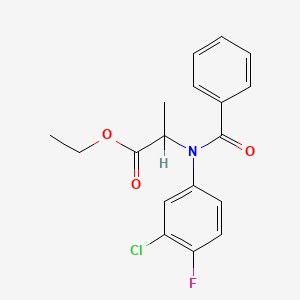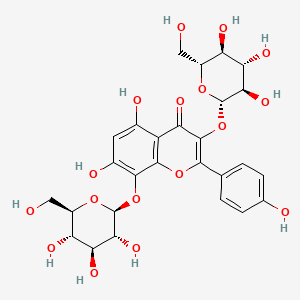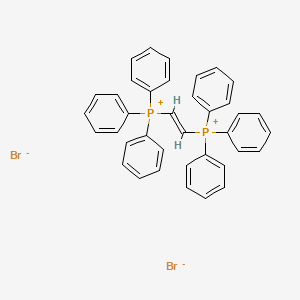
1,2-Vinylenebis(triphenylphosphonium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Vinylenebis(triphenylphosphonium) dibromide is a chemical compound with the molecular formula C38H32Br2P2. It is known for its unique structure, which includes two triphenylphosphonium groups connected by a vinylene bridge. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Vinylenebis(triphenylphosphonium) dibromide can be synthesized through a reaction involving triphenylphosphine and a suitable vinylene precursor. The reaction typically requires specific conditions, such as controlled temperature and the presence of a solvent. The process involves the formation of a vinylene bridge between two triphenylphosphonium groups, followed by the addition of bromide ions to form the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route used in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Vinylenebis(triphenylphosphonium) dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The bromide ions in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically require controlled temperatures and specific solvents to proceed efficiently .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield different phosphine oxides, while reduction can produce phosphine derivatives .
Applications De Recherche Scientifique
1,2-Vinylenebis(triphenylphosphonium) dibromide has several applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving cellular processes and molecular interactions.
Medicine: Research on its potential therapeutic applications is ongoing.
Industry: It is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism by which 1,2-Vinylenebis(triphenylphosphonium) dibromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate specific pathways, leading to changes in cellular processes. The vinylene bridge and triphenylphosphonium groups play a crucial role in its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Vinylenebis(triphenylphosphonium bromide): Similar in structure but with bromide ions instead of dibromide.
Triphenylphosphine: A simpler compound with one phosphine group.
Vinylene-linked phosphonium compounds: Other compounds with vinylene bridges and phosphonium groups.
Uniqueness
1,2-Vinylenebis(triphenylphosphonium) dibromide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its applications in various fields of research further highlight its versatility and importance .
Propriétés
Numéro CAS |
54770-27-3 |
|---|---|
Formule moléculaire |
C38H34Br2P2+2 |
Poids moléculaire |
712.4 g/mol |
Nom IUPAC |
triphenyl-[(E)-2-triphenylphosphaniumylethenyl]phosphanium;dihydrobromide |
InChI |
InChI=1S/C38H32P2.2BrH/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-32H;2*1H/q+2;;/b32-31+;; |
Clé InChI |
TVFYBHGFLHYJNV-GLDAUVFXSA-N |
SMILES |
C1=CC=C(C=C1)[P+](C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
SMILES isomérique |
C1=CC=C(C=C1)[P+](/C=C/[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br.Br |
SMILES canonique |
C1=CC=C(C=C1)[P+](C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br.Br |
Key on ui other cas no. |
54770-27-3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



